molecular formula C8H6O3S B8748582 1,3-Benzoxathiol-2-one, 5-methoxy- CAS No. 1483-20-1

1,3-Benzoxathiol-2-one, 5-methoxy-

Cat. No. B8748582
CAS No.: 1483-20-1
M. Wt: 182.20 g/mol
InChI Key: IJUFAVNTSBXUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08163770B2

Procedure details

With cooling with ice, 60% oily sodium hydride (3.14 g) was added to a 1,2-dimethoxyethane (100 mL) solution of 5-hydroxy-1,3-benzoxathiol-2-one (10 g, 59.5 mmol), and stirred for 10 minutes. With cooling with ice, methyl iodide (37 mL) was added to the reaction liquid, and stirred for 2 hours with cooling with ice and further for 6 hours at room temperature. Aqueous saturated ammonium chloride solution was added to the reaction liquid, and extracted three times with chloroform. The organic layer was dried with magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/2) to obtain the intended compound (7.8 g, 72%) as a white solid.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10](=[O:12])[S:9][C:8]=2[CH:13]=1.[CH3:14]I.[Cl-].[NH4+]>COCCOC>[CH3:14][O:3][C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10](=[O:12])[S:9][C:8]=2[CH:13]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=CC2=C(SC(O2)=O)C1
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction liquid
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=CC2=C(SC(O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.